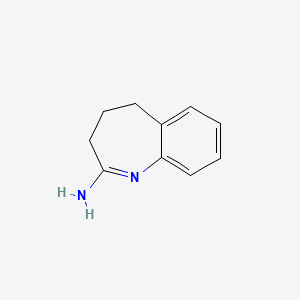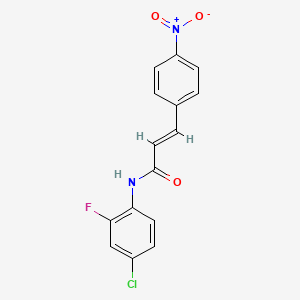![molecular formula C18H16N2O3 B5740670 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline are numerous. This compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been shown to have anti-viral properties, which can help to prevent the spread of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its ability to produce consistent results and its potential for large-scale production. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for the study of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One direction is the continued exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, there is potential for the use of this compound in the development of new diagnostic tools for various diseases and conditions.
Métodos De Síntesis
The synthesis of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis techniques. These methods have been shown to be effective in producing high yields of the compound, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
The potential applications of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in scientific research are vast. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(10-7-14-5-8-17(9-6-14)20(22)23)19-12-11-15-3-1-2-4-16(15)13-19/h1-10H,11-13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYPBPEZFDPNA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)



![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)